molecular formula C26H32N2O3 B11381613 5-ethyl-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

5-ethyl-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11381613
M. Wt: 420.5 g/mol
InChI Key: ZIQCQUSQSIAMDY-UHFFFAOYSA-N
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Description

5-ethyl-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, a piperidine ring, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as salicylaldehyde derivatives.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate compound.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through electrophilic aromatic substitution reactions, often using methoxybenzene derivatives.

    Final Coupling and Carboxamide Formation: The final step involves coupling the intermediate compounds and forming the carboxamide group through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-ethyl-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including its role as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-ethyl-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide
  • N-(2-methoxyphenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
  • N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide

Uniqueness

5-ethyl-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific structural features, such as the combination of a benzofuran core, a piperidine ring, and a methoxyphenyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C26H32N2O3

Molecular Weight

420.5 g/mol

IUPAC Name

5-ethyl-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C26H32N2O3/c1-4-19-8-13-24-22(16-19)18(2)25(31-24)26(29)27-17-23(28-14-6-5-7-15-28)20-9-11-21(30-3)12-10-20/h8-13,16,23H,4-7,14-15,17H2,1-3H3,(H,27,29)

InChI Key

ZIQCQUSQSIAMDY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCCCC4

Origin of Product

United States

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